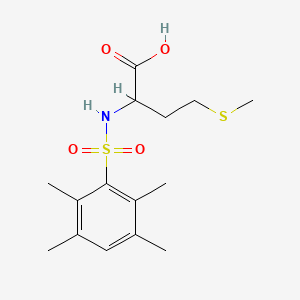
((2,3,5,6-Tetramethylphenyl)sulfonyl)methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,3,5,6-Tetramethylphenyl)sulfonyl)methionine: is a synthetic organic compound with the molecular formula C15H23NO4S2 It is a derivative of methionine, an essential amino acid, and features a sulfonyl group attached to a tetramethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)methionine typically involves the sulfonylation of methionine with a tetramethylphenyl sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. Purification is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2,3,5,6-Tetramethylphenyl)sulfonyl)methionine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
Chemistry: ((2,3,5,6-Tetramethylphenyl)sulfonyl)methionine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity.
Biology: In biological research, this compound is used to study the effects of sulfonyl groups on amino acid behavior and protein interactions. It serves as a model compound for understanding sulfonylation processes in biological systems.
Medicine: this compound has potential therapeutic applications due to its ability to modulate enzyme activity and protein function. It is being investigated for its role in drug design and development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of ((2,3,5,6-Tetramethylphenyl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function. This interaction can modulate enzyme activity, inhibit protein-protein interactions, and alter cellular signaling pathways.
Comparison with Similar Compounds
- ((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine
- ((2,3,5,6-Tetramethylphenyl)sulfonyl)glycine
- ((2,3,5,6-Tetramethylphenyl)sulfonyl)cysteine
Comparison: ((2,3,5,6-Tetramethylphenyl)sulfonyl)methionine is unique due to the presence of the methionine moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-methylsulfanyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-9-8-10(2)12(4)14(11(9)3)22(19,20)16-13(15(17)18)6-7-21-5/h8,13,16H,6-7H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVVSSZFEKXVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CCSC)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
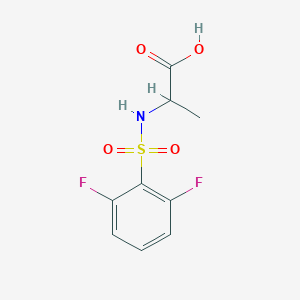
![((4'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B7776563.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)alanine](/img/structure/B7776566.png)

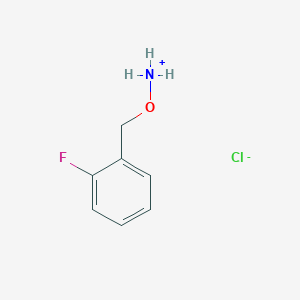
![1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride](/img/structure/B7776581.png)
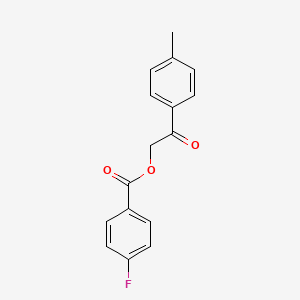
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)methionine](/img/structure/B7776625.png)
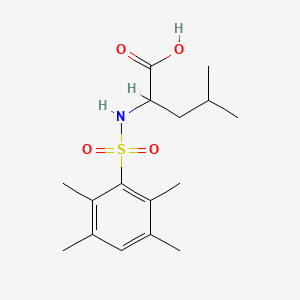
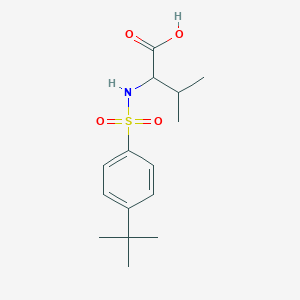
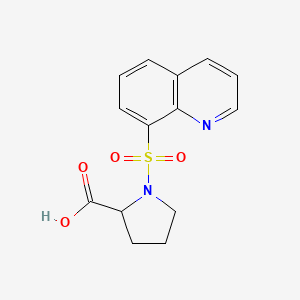
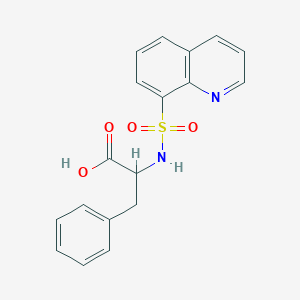

![3-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B7776676.png)
